molecular formula C19H18N4O3S2 B1230307 [2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester

[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester

Cat. No.: B1230307
M. Wt: 414.5 g/mol
InChI Key: AWAKNMKLVLWIIQ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are characterized by having an amino group attached to the beta carbon atom

Preparation Methods

The synthesis of [2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID BENZYL ESTER involves multiple steps, starting with the preparation of the 5-mercapto-[1,3,4]thiadiazole moiety. This is typically achieved through the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The resulting thiadiazole is then reacted with an appropriate phenyl ethyl carbamate derivative to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

[2-(5-MERCAPTO-[1,3,4]THIADIAZOL-2-YLCARBAMOYL)-1-PHENYL-ETHYL]-CARBAMIC ACID BENZYL ESTER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of stromelysin-1, a matrix metalloproteinase involved in the degradation of extracellular matrix components . This inhibition can affect various biological processes, including cell migration and tissue remodeling. The compound’s effects are mediated through its binding to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar compounds include other beta amino acids and derivatives, such as:

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

benzyl N-[(1R)-3-oxo-1-phenyl-3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)amino]propyl]carbamate

InChI

InChI=1S/C19H18N4O3S2/c24-16(21-17-22-23-19(27)28-17)11-15(14-9-5-2-6-10-14)20-18(25)26-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,20,25)(H,23,27)(H,21,22,24)/t15-/m1/s1

InChI Key

AWAKNMKLVLWIIQ-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC2=NNC(=S)S2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2=NNC(=S)S2)C3=CC=CC=C3

Synonyms

PNU 141803
PNU-141803

Origin of Product

United States

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